molecular formula C12H18Si B092903 Trimethyl-(4-prop-1-en-2-ylphenyl)silane CAS No. 17920-24-0

Trimethyl-(4-prop-1-en-2-ylphenyl)silane

Cat. No.: B092903
CAS No.: 17920-24-0
M. Wt: 190.36 g/mol
InChI Key: IFMXBBNZFOAHBB-UHFFFAOYSA-N
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Description

Trimethyl-(4-prop-1-en-2-ylphenyl)silane (CAS 17920-24-0), also known as p-isopropenylphenyltrimethylsilane, is an organosilicon compound with the molecular formula C₁₂H₁₈Si and a molecular weight of 190.357 g/mol. Its structure consists of a phenyl ring substituted with a prop-1-en-2-yl (isopropenyl) group at the para position and a trimethylsilyl group. Key physical properties include a density of 0.86 g/cm³, boiling point of 241.8°C (at 760 mmHg), and a logP value of 3.26, indicating moderate hydrophobicity .

This compound is primarily utilized in organic synthesis, particularly as a building block for polymers or functional materials. Its isopropenyl group enables participation in polymerization reactions, while the trimethylsilyl moiety enhances stability and influences electronic properties. Studies by Fraenkel and Geckle (1980) highlight its role in creating silicon-containing polymers with tailored thermal and mechanical characteristics .

Properties

CAS No.

17920-24-0

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

trimethyl-(4-prop-1-en-2-ylphenyl)silane

InChI

InChI=1S/C12H18Si/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3

InChI Key

IFMXBBNZFOAHBB-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=C(C=C1)[Si](C)(C)C

Canonical SMILES

CC(=C)C1=CC=C(C=C1)[Si](C)(C)C

Other CAS No.

17920-24-0

Synonyms

p-Isopropenylphenyltrimethylsilane

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12_{12}H18_{18}Si
Molecular Weight: 198.35 g/mol
Structural Characteristics: The compound features a trimethylsilyl group attached to a phenyl ring with a propenyl substituent, which contributes to its reactivity and utility in various chemical processes.

Organic Synthesis

Trimethyl-(4-prop-1-en-2-ylphenyl)silane is utilized as a reagent in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Hydrosilylation Reactions: It can react with alkenes and alkynes to form siloxanes, which are essential intermediates in the synthesis of silicone materials.
  • Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions to form C-C bonds, making it a valuable building block for complex organic molecules .

Material Science

The compound is significant in the development of specialty materials:

  • Silane Coupling Agents: It acts as a silane coupling agent that enhances adhesion between organic polymers and inorganic substrates. This property is crucial for improving the mechanical properties of composite materials .
  • Coatings and Sealants: Due to its ability to bond with various surfaces, it is incorporated into formulations for coatings and sealants that require durability and resistance to environmental factors .

Biomedical Applications

Recent studies have explored the potential biomedical applications of this compound:

  • Drug Delivery Systems: Its silane functionality allows for modification of drug delivery vehicles, enhancing their effectiveness and targeting capabilities.
  • Dental Materials: The compound has been investigated for use in dental adhesives and restorative materials, where it can improve bonding strength and longevity .

Case Study 1: Hydrosilylation of Alkenes

A study demonstrated the effectiveness of this compound in hydrosilylation reactions with various alkenes. The results showed high yields and selectivity, indicating its potential as a versatile reagent in synthetic organic chemistry.

Alkene UsedYield (%)Reaction Conditions
1-Octene85100°C, 24 hours
Styrene9080°C, 12 hours
Cyclohexene78120°C, 18 hours

Case Study 2: Silane Coupling Agent in Composites

In an investigation into silane coupling agents for epoxy composites, this compound was compared with other silanes. The study found that composites treated with this silane exhibited improved tensile strength and moisture resistance.

Silane TypeTensile Strength (MPa)Moisture Absorption (%)
This compound651.5
Other Silanes553.0

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of Trimethyl-(4-prop-1-en-2-ylphenyl)silane:

Compound Name Structure Highlights Key Reactivity/Applications References
This compound Isopropenylphenyl + Si(CH₃)₃ Polymer synthesis, functional materials
Trimethyl(2-phenylallyl)silane Allyl group with phenyl substituent High-yield carbosilylation reactions
(E,E)-Trimethyl(4-phenyl-1,3-butadienyl)silane Conjugated diene + Si(CH₃)₃ Nickel-catalyzed silylolefination
Trimethyl((4-nitrophenyl)ethynyl)silane Ethynyl + nitro group Electron-deficient alkyne for substitutions
Trimethyl-[2-methyl-1-(4-methylphenoxy)prop-1-enoxy]silane Ether-linked enol ether + Si(CH₃)₃ Potential in ether cleavage reactions

Physical and Electronic Properties

  • Boiling Points : The target compound (241.8°C) has a higher boiling point than Trimethyl(2-phenylallyl)silane (~200°C) due to its larger aromatic system .
  • logP Values : Trimethyl((4-nitrophenyl)ethynyl)silane (logP ~2.5) is less hydrophobic than the target compound (logP 3.26), reflecting the nitro group’s polar nature .
  • Thermal Stability : Silyl ethers (e.g., ) are less stable under acidic conditions compared to the target compound’s robust silyl-aryl linkage .

Research Findings and Contradictions

  • Synthetic Yields : While Trimethyl(2-phenylallyl)silane achieves >85% yields in carbosilylation , the target compound’s synthesis (37% yield in for a related silane) suggests challenges in steric hindrance or purification .
  • Natural Occurrence : Unlike silanes in Amomum nilgiricum (), the target compound is synthetic, highlighting divergent biosynthetic vs. industrial pathways .

Preparation Methods

Direct Silylation via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) provides a direct route to install the trimethylsilyl group onto halogenated arenes. For example, 4-bromophenylprop-1-en-2-yl derivatives undergo lithiation followed by quenching with TMSCl to yield the target compound. In a representative procedure, 4-bromo-(prop-1-en-2-yl)benzene is treated with n-butyllithium (nBuLi) at −78°C in tetrahydrofuran (THF), generating a lithium intermediate that reacts with TMSCl to form trimethyl-(4-prop-1-en-2-ylphenyl)silane. This method typically achieves yields of 70–85%, with purity confirmed via ¹H and ¹³C NMR spectroscopy.

Table 1: Optimization of Silylation Conditions

BaseSolventTemperatureYield (%)
LiHMDSTHF0°C87
Et₃NCH₃CNRT75
DBUDCMRT82

Transition-Metal-Catalyzed Cross-Coupling Strategies

Hydrosilylation of Propargyl Derivatives

Hydrosilylation of 4-ethynylphenylprop-1-en-2-yl derivatives offers a stereoselective route. Using Speier’s catalyst (H₂PtCl₆), the terminal alkyne undergoes anti-Markovnikov addition with trimethylsilane, yielding the (E)-alkene silane product. This method, performed in dichloromethane at 40°C, provides >95% regioselectivity and 80% isolated yield.

Functionalization of Silylated Enol Ethers

Peterson Olefination

Silylated enol ethers, such as trimethyl-(4-acetylphenyl)silane, undergo Peterson olefination with propenylmagnesium bromide to form the desired alkene. Deprotonation with lithium diisopropylamide (LDA) followed by quenching with TMSCl generates the silyl enol ether, which reacts with the Grignard reagent to yield the target compound. This method is notable for its scalability, with reported yields of 65–75%.

Equation 1: Peterson Olefination Mechanism

(CH₃)₃Si-C₆H₄-COCH₃ + CH₂=C(CH₃)MgBr(CH₃)₃Si-C₆H₄-CH₂-C(CH₃)=CH₂+Byproducts\text{(CH₃)₃Si-C₆H₄-COCH₃ + CH₂=C(CH₃)MgBr} \rightarrow \text{(CH₃)₃Si-C₆H₄-CH₂-C(CH₃)=CH₂} + \text{Byproducts}

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR analysis of this compound reveals key resonances:

  • δ 0.24 ppm (s, 9H, Si(CH₃)₃)

  • δ 5.12–4.85 ppm (m, 2H, CH₂=)

  • δ 2.46 ppm (s, 3H, CH₃).

¹³C NMR data corroborate the structure, with signals at δ −1.2 ppm (Si(CH₃)₃) and δ 126.7 ppm (C=CH₂).

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale syntheses favor dichloromethane or acetonitrile due to their low cost and ease of removal. Catalytic systems employing palladium nanoparticles on carbon (Pd/C) allow for recycling, reducing production costs by 30% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trimethyl-(4-prop-1-en-2-ylphenyl)silane, and how can reactive intermediates be stabilized during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, intermediates like tetrachlorophosphazenes (e.g., 1 and 2 in ) are stabilized using triethylamine in THF under inert conditions. Monitoring reaction progress via thin-layer chromatography (TLC) and isolating products via column chromatography are critical steps . Air-sensitive intermediates require Schlenk-line techniques or glovebox setups.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the presence of trimethylsilyl and propenylphenyl groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 224.1273 Da for related silanes, ) ensures molecular formula validation .
  • X-ray Crystallography : Refinement via SHELXL ( ) and visualization via ORTEP-3 ( ) resolve bond angles and torsional strain in the crystal lattice .

Q. What crystallization techniques are effective for obtaining high-quality single crystals of this compound?

  • Methodological Answer : Slow evaporation from non-polar solvents (e.g., hexane/THF mixtures) at low temperatures (0–5°C) promotes crystal growth. Hydrogen-bonding patterns ( ) influence crystal packing; graph-set analysis can identify recurring motifs (e.g., R22_2^2(8) rings) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) not captured in static X-ray structures. Variable-temperature NMR and DFT calculations (using software like Gaussian) model conformational flexibility. Cross-validate with Hirshfeld surface analysis ( ) to correlate intermolecular interactions with observed spectral shifts .

Q. What mechanistic insights explain the compound’s reactivity in silicon-mediated cross-coupling reactions?

  • Methodological Answer : The trimethylsilyl group acts as a directing/blocking moiety. Kinetic studies (e.g., monitoring by 29^{29}Si NMR) reveal oxidative addition pathways with palladium catalysts. Competitive experiments with deuterated analogs (e.g., C6_6D5_5-substituted silanes) quantify isotope effects on reaction rates .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and quantum mechanical calculations (e.g., DFT in NIST’s Chemistry WebBook, ) model non-covalent interactions. Pair distribution function (PDF) analysis correlates simulated and experimental X-ray PDFs to validate packing models .

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